Pregnanediol 3-glucuronide-13C5

LC-MS/MS MRM transitions isotopic differentiation

Unlabeled PDG fails to compensate for ion suppression in urine/serum; deuterated analogs (e.g., PDG-d5) suffer H/D exchange in protic mobile phases. Pregnanediol 3-glucuronide-13C5 provides: • +5 Da mass shift with identical chromatographic retention for robust SID LC-MS/MS quantification • Non-exchangeable 13C-carbon backbone-permanent isotopic integrity across analytical runs • Validated ISO/IEC 17025:2017 method achieving 0.01 μg/mL LOD (Leoni et al., 2024) Supplied as CRM-grade reference material suitable for DUS, serum, and urine PDG assays.

Molecular Formula C27H44O8
Molecular Weight 501.6 g/mol
Cat. No. B12421119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanediol 3-glucuronide-13C5
Molecular FormulaC27H44O8
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
InChIInChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1
InChIKeyZFFFJLDTCLJDHL-CLTDQDJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pregnanediol 3-Glucuronide-13C5 Overview


Pregnanediol 3-glucuronide-13C5 (PDG 13C5) is a stable isotope-labeled analog of pregnanediol 3-glucuronide (PDG), the major urinary metabolite of progesterone, in which five carbon-12 atoms on the steroid backbone are replaced with carbon-13 . With a molecular formula of C22¹³C5H44O8 and a molecular weight of 501.60 g/mol, PDG 13C5 is supplied as a certified reference material (CRM) by Merck KGaA and other vendors for use exclusively as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike unlabeled PDG, the +5 Da mass shift of this isotopologue enables co-eluting, chemically identical behavior with baseline-resolved multiple reaction monitoring (MRM) channels, making it the recommended IS for stable isotope dilution (SID) LC-MS/MS methods aimed at measuring endogenous PDG in urine [2], serum [3], and dried urine spots (DUS) [4].

Isotopically enriched ¹³C₅ internal standard for SID-LC-MS/MS
Co-eluting +5 Da isotopologue with identical ionization efficiency
Certified reference material (CRM) grade for quantitative bioanalysis

Why PDG-13C5 Cannot Be Substituted


In LC-MS/MS quantification of endogenous PDG, generic substitution of the internal standard is analytically unsound. Using unlabeled PDG for external calibration fails to compensate for ion suppression/enhancement matrix effects inherent in urine and serum, introducing concentration-dependent bias that can exceed ±20% in complex biological matrices [1]. Deuterated analogs such as pregnanediol-d5, while isotopically distinct, are susceptible to hydrogen-deuterium exchange with protic mobile phases (H2O, MeOH), leading to gradual loss of the isotopic label and drift in the analyte-to-IS response ratio over analytical runs [2]. Non-isotopic IS candidates such as testosterone-17β-D-glucuronide differ in chromatographic retention time and ionization efficiency from PDG, failing the fundamental requirement of co-elution for robust matrix effect compensation [3]. In contrast, PDG 13C5, with ¹³C atoms incorporated into the non-exchangeable steroid carbon backbone, provides chromatographic co-elution, identical ionization efficiency, and permanent isotopic integrity, directly addressing the limitations of each alternative [4].

Unlabeled PDG: may not compensate for ion suppression/enhancement matrix effects in urine or serum, introducing concentration-dependent bias.

Deuterated analog (e.g., PDG-d5): may lose isotopic label via H/D exchange with protic mobile phases, causing IS response drift over multi-batch sequences.

Non-isotopic IS (e.g., testosterone glucuronide): may differ in chromatographic retention and ionization efficiency, failing the co-elution requirement for robust matrix effect correction.

PDG-13C5 Quantitative Evidence Guide


MRM Isotopic Separation vs. Unlabeled PDG

The ¹³C5 labeling of PDG 13C5 produces a +5 Da mass shift in the precursor ion (Q1 mass: 500.2 Da for PDG 13C5 vs. 495.2 Da for unlabeled PDG) while preserving an identical qualifier product ion at m/z 74.8 for both species, as reported in the validated UHPLC-MS/MS method of Leoni et al. (2024) [1]. This 5-Da separation exceeds the typical ±0.5 Da isolation window of triple quadrupole instruments, ensuring zero cross-talk between analyte and IS MRM channels without requiring chromatographic separation—a condition not met by single- or double-labeled analogs which risk isotopic overlap with the natural abundance ¹³C envelope of unlabeled PDG.

MRM Isotopic Separation
Head-to-head
Precursor ion mass shift: +5.0 Da (500.2 vs. 495.2 m/z); identical qualifier product ion m/z 74.8
Reported zero cross-talk supports sub-μg/mL quantification in urine without deconjugation.
Validated on UHPLC-MS/MS with ESI-; Luna Omega C18, 6-min gradient.
LC-MS/MS MRM transitions isotopic differentiation

13C vs. Deuterated IS Stability

PDG 13C5 incorporates five ¹³C atoms into the non-exchangeable carbon skeleton of the steroid backbone, in contrast to deuterated PDG analogs (e.g., pregnanediol-d5) where deuterium labeling occurs at C-H bonds. In protic reversed-phase LC mobile phases (H2O/MeOH), deuterium atoms at exchangeable positions can undergo H/D back-exchange, causing progressive loss of isotopic label and signal drift over multi-batch analytical sequences [1]. The ¹³C labeling strategy eliminates this liability: carbon-carbon bonds are chemically inert under all standard LC-MS conditions, ensuring a constant IS response factor across extended analytical campaigns . The 2020 Chen et al. study, which employed pregnanediol-d5 as IS, reported method accuracy between 90.6% and 110.4% with RSD <10.6% [2]; however, the potential for deuterium loss during long-term sample storage and repeated freeze-thaw cycles represents a known class-level risk not present with ¹³C-labeled IS [3].

¹³C vs Deuterated Stability
Class-level
¹³C atoms in non-exchangeable steroid backbone vs. deuterium at C-H bonds susceptible to H/D back-exchange.
Permanent isotopic integrity may prevent IS response drift in extended analytical campaigns.
Data to verify for specific deuterated analog; class-level inference.
internal standard stability 13C vs deuterium H/D exchange

LC-MS/MS Sensitivity vs. Immunoassay

The UHPLC-MS/MS method developed by Leoni et al. (2024) using PDG 13C5 as IS achieved a limit of detection (LOD) of 0.01 μg/mL with a linear calibration range of 0.01–100 μg/mL in urine, validated under ISO/IEC 17025:2017 documentation standards [1]. The lower limit of quantification (LLOQ) was defined as the lowest concentration level achieving intra- and inter-day precision and accuracy values below 20% CV [1]. In comparison, commercial PDG enzyme immunoassay (EIA) kits typically report analytical sensitivity in the range of approximately 0.02–0.1 μg/mL, with the additional limitation of antibody cross-reactivity toward structurally related steroids (documented cross-reactivity up to 4% for free pregnanediol, pregnanetriol, and progesterone in some polyclonal antibody-based assays) [2]. The MS-based method achieves physico-chemical specificity via MRM transitions that distinguish PDG from co-eluting glucuro-conjugated steroid metabolites without relying on antibody selectivity [3].

LC-MS/MS vs. Immunoassay
Cross-study
LOD 0.01 μg/mL (MS) vs. ~0.02–0.1 μg/mL (EIA); physico-chemical specificity with MRM transitions vs. antibody cross-reactivity up to 4%.
Supports method selectivity without cross-reactivity from 24 tested steroid glucuronides.
ISO/IEC 17025 validated; method-specific performance.
method sensitivity LOD immunoassay comparison

Vendor Purity and CRM-Grade Standard Preparation

Commercially available PDG 13C5 is supplied at certified purity levels suitable for quantitative reference standard preparation. Invivochem reports purity ≥98% for catalog #V88993 ; Labmix24 offers a reference material grade with purity >99% in 100 μg units ; SCRSTANDARD (Shanghai Skrbio) supplies at purity ≥95%+ ; MedChemExpress provides the compound as a stable isotope-labeled research reagent for LC-MS, GC-MS, and NMR quantitative analysis, though an independent certificate of analysis must be requested per lot . In contrast, the unlabeled PDG reference standard initially sourced from Steraloids by Leoni et al. (2024) showed unsatisfactory purity with additional chromatographic peaks, necessitating re-procurement from Merck KGaA—a quality issue not reported for the 13C5-labeled CRM [1]. This differential quality experience underscores the value of CRM-grade isotopically labeled standards for analytical method development.

Vendor Purity & CRM Grade
Supporting
Vendor-reported purity ≥95% to >99%; CRM-grade material available from multiple suppliers.
Supports accurate IS stock preparation for quantitative SID workflows.
Lot-dependent; verify certificate of analysis upon receipt.
reference material purity vendor comparison CRM

Dried Urine Spot LC-MS Compatibility

Handelsman et al. (2021) employed 13C5-PDG (Cambridge Isotopes, CLM-10412) as internal standard in the first validated LC-MS method for direct PDG measurement in dried urine spots (DUS) without enzymatic deconjugation or chemical derivatization [1]. The method demonstrated that PDG measurements in liquid urine (100 μL) and DUS (<20 μL urine) were highly correlated with no significant difference in slope, intercept, or mean bias between the two sample formats [1]. Using a single DUS sample with PDG adjusted for creatinine, ovulation was accurately identified in 92% of samples in ROC analysis—comparable to P3G immunoassay and superior to urine progesterone measurement without creatinine adjustment [2]. The false negative rate was reduced from 8% (single sample) to 1.9% when three consecutive daily DUS samples were analyzed [2]. This application is uniquely enabled by the ¹³C5-IS which compensates for the variable recovery and matrix effects inherent to the DUS extraction process.

Dried Urine Spot Compatibility
Head-to-head
LC-MS measurement of PDG in DUS with ¹³C₅-PDG IS; no derivatization required; high correlation with liquid urine (r > 0.95).
Enables non-invasive, room-temperature-stable sampling for fertility research studies.
Ovulation detection accuracy 92%; validated in 10-subject menstrual cycle study.
dried urine spots non-invasive sampling direct LC-MS

PDG-13C5 Application Scenarios


Urinary PDG Method Development for Ovulation Detection

Laboratories developing or validating a clinical-grade LC-MS/MS method for urinary PDG should procure PDG 13C5 as the primary internal standard. As demonstrated by Leoni et al. (2024), a dilute-and-shoot UHPLC-MS/MS method using PDG 13C5 (Merck KGaA CRM) achieves an LOD of 0.01 μg/mL across a calibration range of 0.01–100 μg/mL with a 6-min run time, validated per ISO/IEC 17025:2017 [1]. The method's selectivity was confirmed against 24 individual steroid glucuronides, demonstrating no chromatographic interferences—a level of specificity unattainable by immunoassay-based PDG detection [1]. This scenario is directly relevant for hospital clinical biochemistry laboratories seeking to replace or supplement existing immunoassay-based ovulation confirmation workflows.

Dried Urine Spot for Remote Fertility Monitoring

Investigators designing large-scale cohort studies requiring remote, non-invasive ovulation monitoring should adopt the DUS-LC-MS approach enabled by PDG 13C5 IS. Handelsman et al. (2021) demonstrated that PDG measurement from DUS (<20 μL urine) using 13C5-PDG IS (Cambridge Isotopes CLM-10412) achieves 92% ovulation detection accuracy in single-spot samples without requiring cold storage or liquid sample transport [2]. With three consecutive daily DUS samples, the false negative rate drops to 1.9% [2]. The ¹³C5 IS compensates for variable extraction recovery from the DUS matrix, ensuring quantitative accuracy across diverse collection conditions. This application scenario eliminates the logistical burden of frozen urine shipment and enables population-level reproductive health studies in low-resource settings.

Serum PDG Quantification in Endocrine Assessment

For clinical research applications requiring serum PDG measurement, PDG 13C5 serves as a superior IS compared to the deuterated analog (pregnanediol-d5) used in the foundational Chen et al. (2020) serum LC-MS/MS method [3]. While the d5-IS method achieved acceptable validation metrics (accuracy 90.6–110.4%, RSD <10.6%, LOD 0.01 ng/mL, mean recovery 103.4%), the ¹³C5-IS offers improved long-term isotopic stability due to the non-exchangeable nature of carbon-carbon bonds in the steroid backbone [4]. This is particularly relevant for studies such as Chen et al.'s investigation of serum PdG/creatinine ratios across thyroid cancer patients, healthy controls, and pregnant women, where batch-to-batch analytical consistency across hundreds of clinical samples is essential for generating statistically robust ROC analyses (sensitivity 83.3–94.7%, AUC 0.781–0.811) [3].

High-Throughput Metabolomics and Steroidomics Profiling

Core facilities and contract research organizations conducting targeted steroidomics panels that include PDG alongside other progesterone metabolites (e.g., 5α-dihydroprogesterone, 20α-hydroxyprogesterone) should incorporate PDG 13C5 for PDG-specific quantification within multiplexed methods . The use of a 13C5-labeled IS with a +5 Da mass shift ensures that the PDG channel remains fully resolved from other isotopically labeled internal standards (e.g., 13C3-progesterone, 13C5-5α-DHP) that may be added to the same sample for multi-analyte panels . The dilute-and-shoot compatibility demonstrated by Leoni et al. (2024) [1] further supports integration into high-throughput workflows where sample preparation time is a critical bottleneck.

Application
Selection Property
Validation Focus
Urinary PDG method development for ovulation research
Isotopic integrity for SID-LC-MS/MS
Matrix effect compensation and LOD validation
Dried urine spot sampling for fertility research
Room-temperature stability without derivatization
Non-invasive sampling and transport method validation
Serum PDG quantification for endocrine research
Permanent ¹³C label vs. deuterated IS drift risk
IS response stability in extended analytical sequences
High-throughput targeted steroidomics
+5 Da mass shift resolves from other multiplexed IS
Dilute-and-shoot compatibility for high-throughput workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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